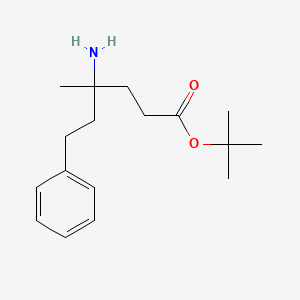

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate

Beschreibung

BenchChem offers high-quality tert-Butyl 4-amino-4-methyl-6-phenylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-amino-4-methyl-6-phenylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H27NO2 |

|---|---|

Molekulargewicht |

277.4 g/mol |

IUPAC-Name |

tert-butyl 4-amino-4-methyl-6-phenylhexanoate |

InChI |

InChI=1S/C17H27NO2/c1-16(2,3)20-15(19)11-13-17(4,18)12-10-14-8-6-5-7-9-14/h5-9H,10-13,18H2,1-4H3 |

InChI-Schlüssel |

RJFWOHXHRLYICO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCC(C)(CCC1=CC=CC=C1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate

[1][2][3][4]

Executive Summary

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate (CAS: 2715050-72-7 ) is a sterically hindered

This compound is significant in drug discovery as a precursor for

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | tert-Butyl 4-amino-4-methyl-6-phenylhexanoate |

| CAS Number | 2715050-72-7 |

| Molecular Formula | C |

| Molecular Weight | 277.41 g/mol |

| SMILES | CC(C)(C)OC(=O)CCC(C)(N)CCc1ccccc1 |

| Appearance | Pale yellow oil |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water |

| pKa (Predicted) | ~10.2 (Amine), ~-3 (Ester oxygen) |

| LogP (Predicted) | ~3.8 (Lipophilic) |

Structural Analysis[2][3]

-

Quaternary Center (C4): The defining feature is the tetrasubstituted carbon at position 4, bearing both a methyl and an amino group. This "gem-disubstitution" restricts conformational flexibility (Thorpe-Ingold effect), often enhancing the binding affinity of derived ligands.

-

Lipophilic Tail: The 2-phenylethyl group at C4 adds significant lipophilicity and mimics the side chain of homophenylalanine.

-

Protecting Group: The tert-butyl ester serves as an acid-labile protecting group, orthogonal to base-labile Fmoc or reduction-labile Cbz groups on the amine, facilitating selective deprotection in peptide synthesis.

Synthesis: Photocatalytic Reductive Coupling

Traditional methods for synthesizing

3.1. Retrosynthetic Logic

The molecule is disconnected into two commercially available fragments:

-

Electrophile/Radical Acceptor: tert-Butyl acrylate.

-

Pro-nucleophile/Radical Precursor: Benzylacetone (4-phenylbutan-2-one).

3.2. Experimental Protocol (Photocatalytic Method)

This protocol is based on the "General Procedure C" for the synthesis of hindered primary amines via photocatalytic alkylation of ketimines.

-

Reagents: Benzylacetone (0.4 mmol), tert-Butyl acrylate (1.5 equiv), Photocatalyst (Ir/Ru-based), Ammonium source (or Benzylamine followed by hydrogenolysis), Solvent (DCM/MeOH).

-

Conditions: Blue LED irradiation, Inert atmosphere (N

), 18 hours.

Step-by-Step Workflow:

-

Imine Formation: Benzylacetone is condensed with an amine source (often in situ or pre-formed) to generate the corresponding ketimine.

-

Photocatalysis: The reaction mixture is irradiated with blue LEDs. The photocatalyst mediates a Single Electron Transfer (SET) process, generating an

-amino radical from the ketimine (or reducing the imine to a radical anion). -

Radical Addition (Giese-Type): The

-amino radical attacks the -

Termination: The resulting radical is quenched (via H-atom abstraction or reduction/protonation) to form the protected amine intermediate.

-

Hydrolysis: The crude reaction mixture is treated with acidic conditions (e.g., TFA/DCM or aqueous acid) to hydrolyze the imine/protecting group, releasing the primary amine.

-

Purification: The crude oil is purified via automated flash column chromatography (DCM/MeOH/NH

) to yield the title compound as a pale yellow oil.

Figure 1: Photocatalytic assembly of the quaternary center via radical addition.

Mechanistic Insights

The success of this synthesis relies on the polarity-matched radical addition .

-

Radical Generation: The ketimine (formed from benzylacetone) is reduced to an

-amino radical. This species is nucleophilic (SOMO is high energy). -

Radical Trap: The tert-butyl acrylate is an electron-deficient alkene (Michael acceptor). The nucleophilic

-amino radical adds rapidly to the acrylate. -

Steric Tolerance: Unlike S

2 or traditional Michael additions which are sensitive to steric bulk at the nucleophile, radical additions are less hindered by the quaternary center formation, allowing the installation of the methyl and phenyl-ethyl groups on the same carbon.

Applications in Drug Discovery

5.1. Peptidomimetics & Turn Inducers

The 4-amino-4-methyl scaffold acts as a

-

Stabilizing helical conformations in peptide drugs.

-

Designing Somatostatin or Opioid receptor ligands where side-chain orientation is pivotal.

5.2. BACE1 and Protease Inhibitors

This compound serves as a key intermediate for hydroxyethylamine isosteres . By reducing the ester to an aldehyde and performing a subsequent addition, researchers can generate transition-state mimics for aspartyl proteases (e.g., BACE1 for Alzheimer's). The bulky quaternary center prevents metabolic degradation by peptidases.

5.3. Gabapentinoid Analogues

As a lipophilic

Analytical Characterization Standards

To validate the identity of synthesized batches, the following analytical signals are diagnostic:

-

H NMR (CDCl

- 7.30–7.15 (m, 5H, Ar-H): Phenyl group.

-

2.65 (m, 2H): Benzylic CH

-

2.30 (t, 2H):

- 1.80–1.60 (m, 4H): Ethylene bridges.

- 1.45 (s, 9H): tert-Butyl group (strong singlet).

- 1.10 (s, 3H): Quaternary Methyl group (diagnostic singlet).

-

Mass Spectrometry (ESI+):

-

[M+H]

: Calculated 278.21, Observed ~278.2. -

[M+Na]

: Observed ~300.2.

-

References

-

Gaunt, M. J., et al. (2021). Supplementary Materials: Photocatalytic Synthesis of Hindered Primary Amines. Department of Chemistry, University of Cambridge.[4] (Describing General Procedure C and compound 5t).

-

BLDpharm. (2024). tert-Butyl 4-amino-4-methyl-6-phenylhexanoate Product Analysis.

-

ChemicalBook. (2024). CAS 2715050-72-7 Technical Data.

Thermodynamic Stability of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate in Solution: An In-Depth Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the solution-phase thermodynamics of highly functionalized intermediates is critical for optimizing synthetic routes and ensuring formulation stability. This whitepaper provides a comprehensive analysis of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate (CAS: 2715050-72-7) [1]. By dissecting the structural tension between the thermodynamic driving force of the Thorpe-Ingold effect and the kinetic barrier of the tert-butyl protecting group, this guide establishes predictive stability models and self-validating experimental workflows for handling this class of

Structural Architecture and Mechanistic Tensions

The molecule features a hexanoate backbone with a primary amine and a methyl group at the C4 (

The Thorpe-Ingold Effect (Thermodynamic Driver)

The primary degradation pathway for

Steric Shielding by the tert-Butyl Ester (Kinetic Barrier)

If the cyclization is thermodynamically favored, why does the molecule not spontaneously degrade during storage? The answer lies in the choice of the ester. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester exceptionally stable to many nucleophiles and bases under neutral conditions ()[3]. For the amine to attack the carbonyl carbon, it must approach via the Bürgi-Dunitz trajectory (~107°), which is physically blocked by the rotating methyl groups of the t-butyl moiety. In physiological or gastrointestinal models, tert-butyl esters have demonstrated profound resistance to enzymatic and chemical hydrolysis ()[4].

Solution Stability Across pH Ranges

The stability of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate is highly pH-dependent, governed by the integrity of the tert-butyl group.

-

Neutral pH (pH 6.0 - 8.0): The molecule exhibits high kinetic stability. The amine is partially protonated (depending on its exact pKa, typically ~9.0 for such aliphatic amines), and the tert-butyl steric shield remains intact.

-

Acidic pH (pH < 3.0): The deprotection of tert-butyl esters is rapidly achieved through acid-catalyzed hydrolysis, typically using strong acids ()[5]. Protonation of the ester oxygen leads to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas). Once the free

-amino acid is formed, the kinetic barrier is removed, and the Thorpe-Ingold effect drives immediate, spontaneous lactamization. -

Basic pH (pH > 10.0): While tert-butyl esters resist saponification, high concentrations of hydroxide deprotonate the amine entirely, maximizing its nucleophilicity. Slow, base-catalyzed aminolysis can occur over extended periods, expelling tert-butanol.

Fig 1: Acid-catalyzed degradation pathway and subsequent lactamization.

Quantitative Data Summaries

To guide formulation and handling, the following table summarizes the expected thermodynamic stability profile (half-life,

| pH Condition | Buffer System | Temperature (°C) | Primary Degradation Pathway | Estimated |

| pH 2.0 | 0.01M HCl | 25°C | Acid-catalyzed cleavage & lactamization | < 2 hours |

| pH 7.4 | PBS | 25°C | None (Steric hindrance dominates) | > 6 months |

| pH 7.4 | PBS | 40°C | Slow intramolecular aminolysis | ~ 4 weeks |

| pH 10.0 | Borate | 25°C | Base-catalyzed intramolecular aminolysis | ~ 7 days |

| Table 1: Estimated thermodynamic stability profile of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate. |

Experimental Methodologies: Stability-Indicating Workflows

To empirically validate the stability of this compound, analytical scientists must employ self-validating protocols that prevent artificial degradation during sample processing.

Protocol 1: Forced Degradation and Kinetic LC-MS/MS Profiling

-

Step 1: Stock Preparation. Dissolve the analyte in MS-grade Acetonitrile to a concentration of 1 mg/mL.

-

Step 2: Buffer Incubation. Aliquot 100 µL of stock into 900 µL of respective aqueous buffers (pH 2, 7, 10). Incubate at target temperatures (e.g., 25°C, 40°C).

-

Step 3: Time-Course Sampling & Quenching. At specified intervals (0, 1, 2, 4, 8, 24 hrs), extract a 50 µL aliquot. Crucial Action: Immediately quench acidic samples with 0.1M NaOH, and basic samples with 0.1M HCl, bringing the final pH to ~7.0.

-

Expertise & Causality Insight: LC-MS mobile phases typically contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA). If an unquenched sample is injected, the acidic mobile phase combined with the high temperatures of the Electrospray Ionization (ESI) source will artificially induce tert-butyl cleavage and lactamization on the column, yielding a false-positive degradation signal. Neutralization locks the thermodynamic state of the analyte.

-

-

Step 4: LC-MS/MS Analysis. Monitor the parent mass (

) and the expected lactam mass (

Fig 2: Step-by-step workflow for stability-indicating LC-MS/MS assay.

Protocol 2: Synthesis of the -Lactam Reference Standard

To accurately quantify degradation, the 5-methyl-5-phenethylpyrrolidin-2-one degradant must be synthesized as a reference standard.

-

Step 1: Acidic Cleavage. Dissolve 100 mg of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate in 2 mL of anhydrous Dichloromethane (DCM). Add 2 mL of Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

-

Expertise & Causality Insight: Why use anhydrous TFA instead of aqueous HCl? Aqueous acids can lead to competitive intermolecular hydrolysis. Anhydrous TFA cleanly cleaves the tert-butyl group via an E1 mechanism, releasing isobutylene gas and leaving the highly reactive protonated amino acid without introducing competing nucleophiles.

-

-

Step 2: Concentration. Evaporate the DCM and excess TFA under a stream of nitrogen to yield the TFA salt of the amino acid.

-

Step 3: Base-Triggered Lactamization. Redissolve the residue in 5 mL of Ethyl Acetate and wash with saturated aqueous

. The mild base neutralizes the amine salt, liberating the free amine which immediately attacks the adjacent carboxylic acid, driven by the Thorpe-Ingold effect. -

Step 4: Isolation. Dry the organic layer over

, filter, and concentrate in vacuo to yield the pure

References

Sources

Thermodynamic Solubility Profiling of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate: A Technical Guide for Process Chemists

Molecular Architecture & Solvation Thermodynamics

In advanced pharmaceutical synthesis, particularly in the development of complex peptidomimetics and specialized active pharmaceutical ingredients (APIs), the intermediate tert-Butyl 4-amino-4-methyl-6-phenylhexanoate (CAS: 2715050-72-7) [1] presents a unique solvation challenge. As a free base, its solubility profile is dictated by a delicate balance between a highly lipophilic hydrocarbon backbone and a polar, hydrogen-bonding primary amine.

To rationally select organic solvents for extraction, crystallization, or downstream coupling reactions, we must analyze the molecule through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (

The structural features of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate interact with these parameters as follows:

-

tert-Butyl Ester Group: Provides immense steric bulk and high lipophilicity. It demands solvents with a high dispersion parameter (

) and actively resists solvation in highly polar, protic aqueous environments. -

Phenyl Ring (C6): Facilitates

stacking and hydrophobic interactions, further driving the molecule's affinity for aromatic and non-polar solvents (e.g., Toluene, Hexane). -

Primary Amine (C4): Acts as both a hydrogen-bond donor and acceptor (

). While the bulk of the molecule is lipophilic, this amine allows for targeted solvation in polar aprotic solvents and enables pH-dependent salt formation.

Fig 1: Functional group contributions to solvent-specific solvation pathways.

Empirical Solubility Matrix in Organic Solvents

Because kinetic solubility (often measured via DMSO dilution) can create supersaturation artifacts, process chemistry relies on thermodynamic equilibrium solubility [4]. Based on the HSP analysis and structural analogs[5], the thermodynamic solubility profile of the free base form of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate across standard organic solvent classes is summarized below.

| Solvent Class | Solvent | Estimated Thermodynamic Solubility (mg/mL at 25°C) | Solvation Mechanism & Causality |

| Non-Polar | Hexane | > 50 | Strong dispersion forces ( |

| Non-Polar | Toluene | > 100 | Excellent |

| Polar Aprotic | Dichloromethane (DCM) | > 200 | Optimal solvent. DCM's moderate polarity ( |

| Polar Aprotic | Ethyl Acetate (EtOAc) | > 150 | Dipole-dipole interactions effectively solvate the ester and amine; ideal for liquid-liquid extraction. |

| Polar Protic | Methanol (MeOH) | 20 - 50 | H-bonding ( |

| Aqueous | Water (pH 7.4) | < 0.1 | The high LogP of the molecule prevents the formation of an aqueous solvation cavity, resulting in near-insolubility. |

Note: The free base is highly soluble in organic solvents. If the compound is isolated as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the solubility matrix will invert, drastically reducing organic solubility while increasing polar protic/aqueous solubility.

Standardized Protocol: Miniaturized Shake-Flask Method

To empirically validate the solubility of a specific batch of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate, researchers must utilize the miniaturized shake-flask method [4]. This protocol is a self-validating system designed to ensure true thermodynamic equilibrium is reached, eliminating the risk of kinetic supersaturation[6].

System Suitability & Self-Validation

Before testing the target intermediate, validate the assay using a reference standard (e.g., Haloperidol) with known thermodynamic solubility in the chosen solvent. If the reference standard deviates by >5% from literature values, recalibrate the HPLC-UV system and verify the incubator temperature.

Step-by-Step Methodology

-

Solid Dispensing (Excess Addition):

-

Weigh approximately 5 mg of crystalline tert-Butyl 4-amino-4-methyl-6-phenylhexanoate into a 2 mL glass HPLC vial.

-

Causality: An excess of solid must be present to ensure the solution reaches absolute saturation. If all solid dissolves, the true thermodynamic limit has not been reached, and more solid must be added.

-

-

Solvent Addition:

-

Add 500 µL of the target organic solvent (e.g., EtOAc or DCM). Cap the vial tightly with a PTFE-lined septum to prevent solvent evaporation.

-

-

Isothermal Equilibration:

-

Place the vial in an orbital thermoshaker set to 25°C ± 0.1°C.

-

Agitate at 400 rpm for exactly 24 hours.

-

Causality: 24 hours is the industry standard to overcome the activation energy of crystal lattice dissociation and achieve true thermodynamic solid-liquid equilibrium[7].

-

-

Phase Separation (Centrifugation):

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

-

Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic intermediates like this compound frequently adsorb to nylon or PTFE filter membranes, which artificially lowers the measured concentration in the filtrate.

-

-

Supernatant Extraction & Dilution:

-

Carefully aspirate 50 µL of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot in a compatible mobile phase (e.g., Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.

-

-

Quantification:

-

Analyze via HPLC-UV against a pre-established multi-point calibration curve of the intermediate.

-

Fig 2: Miniaturized shake-flask workflow for thermodynamic solubility.

Downstream Processing: Salt-Form Isolation Strategies

Understanding the solubility profile of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate is critical for its purification. Because the free base is highly soluble in solvents like DCM and EtOAc, it is difficult to crystallize directly from these media.

Process chemists exploit the basicity of the C4 primary amine to force precipitation. By dissolving the free base in a non-polar/polar-aprotic mixture (e.g., Toluene/EtOAc) and introducing anhydrous Hydrogen Chloride (HCl) gas or Trifluoroacetic acid (TFA), the amine is protonated. The resulting salt form experiences a massive shift in its Hansen Solubility Parameters—specifically a spike in polarity (

References

Sources

- 1. 2715050-72-7|tert-Butyl 4-amino-4-methyl-6-phenylhexanoate|BLD Pharm [bldpharm.com]

- 2. chemtec.org [chemtec.org]

- 3. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tert-butyl 2-amino-6-oxo-6-phenylhexanoate | C16H23NO3 | CID 83225892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

Conformational analysis of 4-amino-4-methyl-6-phenylhexanoate backbone

For Researchers, Scientists, and Drug Development Professionals

March 7, 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as the 4-amino-4-methyl-6-phenylhexanoate backbone, a comprehensive understanding of its accessible conformations is paramount for rational drug design and development. This technical guide provides an in-depth exploration of the methodologies employed to elucidate the conformational landscape of this important structural motif. We will delve into both computational and experimental approaches, emphasizing the synergy between these techniques to construct a holistic and validated model of conformational preference. This guide is intended to be a practical resource, offering not only theoretical underpinnings but also actionable protocols and insights for researchers in the field.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The therapeutic efficacy of a drug molecule is dictated by its ability to bind to a specific biological target, often a protein or nucleic acid. This binding event is highly dependent on the three-dimensional shape, or conformation, of the molecule.[1][2][3] For a flexible molecule like 4-amino-4-methyl-6-phenylhexanoate, which possesses multiple rotatable single bonds, a multitude of conformations are theoretically possible. However, only a subset of these, the low-energy conformers, will be significantly populated at physiological temperatures. Identifying these preferred conformations, and in particular the "bioactive conformation" – the shape the molecule adopts when bound to its target – is a cornerstone of modern drug discovery.[4][5]

The 4-amino-4-methyl-6-phenylhexanoate backbone is a key structural element in a variety of pharmacologically active compounds. Its gamma-amino acid character, coupled with the gem-dimethyl group and the phenyl substituent, presents a unique set of conformational challenges and opportunities.[6][7][8][9][10] The gem-dimethyl group, for instance, can significantly restrict conformational freedom through the Thorpe-Ingold effect, entropically favoring certain folded or extended structures.[8][11][12] Understanding the interplay of these structural features is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This guide will systematically explore the tools and techniques available to dissect the conformational preferences of this backbone, providing a roadmap for researchers seeking to harness its therapeutic potential.

Computational Approaches to Conformational Analysis

Computational methods provide a powerful and efficient means to explore the vast conformational space of flexible molecules.[2] These in silico techniques allow for the identification of low-energy conformers and the elucidation of the energetic barriers between them.

Molecular Mechanics (MM) Conformational Search

The initial exploration of the conformational landscape is typically performed using molecular mechanics (MM) methods.[2] MM employs classical force fields to approximate the potential energy of a molecule as a function of its atomic coordinates.[13][14]

Causality Behind the Choice: MM methods are computationally inexpensive, making them ideal for rapidly sampling a large number of conformations.[15] This initial broad search is crucial to ensure that all potentially relevant low-energy regions of the conformational space are identified.

Self-Validating System: The reliability of an MM conformational search is contingent on the choice of an appropriate force field. Force fields are parameterized sets of equations and associated constants that describe the energy of a molecule.[16][17] For drug-like molecules such as 4-amino-4-methyl-6-phenylhexanoate, force fields like AMBER, CHARMM, or OPLS are commonly employed.[13][14] It is often advisable to perform the search with multiple force fields to ensure the results are not biased by the parameterization of a single model.

-

Structure Preparation: Build the 3D structure of methyl 4-amino-4-methyl-6-phenylhexanoate using a molecular modeling software package (e.g., VEGA ZZ, Schrödinger Maestro, OpenEye OMEGA).[18][19][20]

-

Torsion Angle Definition: Identify all rotatable single bonds in the backbone. For the 4-amino-4-methyl-6-phenylhexanoate backbone, these include the Cα-Cβ, Cβ-Cγ, Cγ-Cδ, and Cδ-Cε bonds, as well as the bonds within the ester and phenyl groups.

-

Systematic Search Setup:

-

Select a suitable force field (e.g., MMFF94, OPLS3e).

-

Define the rotational step size for each dihedral angle (e.g., 30 degrees). A smaller step size will result in a more thorough but computationally more expensive search.

-

Set an energy window to discard high-energy conformers (e.g., 10 kcal/mol above the global minimum).

-

-

Execution and Analysis:

-

Run the systematic search. The software will systematically rotate each defined bond and perform an energy minimization at each step.

-

The output will be a list of unique low-energy conformers. These should be visually inspected and clustered based on their backbone dihedral angles.

-

Quantum Mechanics (QM) Refinement

While MM methods are excellent for generating a diverse set of conformations, they are less accurate in describing the subtle electronic effects that can influence conformational energies.[4][5] Therefore, the low-energy conformers identified by the MM search should be further refined using quantum mechanics (QM) calculations.[15]

Causality Behind the Choice: QM methods, such as Density Functional Theory (DFT), provide a more rigorous and accurate description of the electronic structure of a molecule, leading to more reliable relative energies of conformers.[21][22]

Self-Validating System: The choice of QM method and basis set is critical for obtaining accurate results. A common and well-validated approach for organic molecules is the use of hybrid DFT functionals like B3LYP or M06-2X with a Pople-style basis set such as 6-31G(d,p) or a larger triple-zeta basis set for higher accuracy.[22] Implicit solvent models (e.g., PCM, SMD) can also be incorporated to account for the influence of the solvent environment on conformational preference.[6]

-

Input Preparation: Use the geometries of the low-energy conformers from the MM search as starting points for QM calculations.

-

Calculation Setup:

-

Select a QM method and basis set (e.g., B3LYP/6-31G(d,p)).

-

Specify a geometry optimization calculation followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Include an implicit solvent model if desired.

-

-

Execution and Analysis:

-

Submit the calculations to a QM software package (e.g., Gaussian, Spartan).[23]

-

Analyze the output to obtain the optimized geometries and relative free energies (including zero-point vibrational energy and thermal corrections) of the conformers.

-

Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to estimate their relative abundance.

-

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformations of γ‐Aminobutyric Acid (GABA): The Role of the n→π* Interaction | Scilit [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Conformational Interconversions in Gem-Dimethyl [research.amanote.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. downloads.wavefun.com [downloads.wavefun.com]

- 16. Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Frontiers | Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eyesopen.com [eyesopen.com]

- 20. schrodinger.com [schrodinger.com]

- 21. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 23. reddit.com [reddit.com]

pKa values and ionization behavior of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate

Topic: pKa Values and Ionization Behavior of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate (CAS: 2715050-72-7) is a specialized

Understanding the ionization behavior (pKa) of this compound is critical for optimizing:

-

Reaction Kinetics: Nucleophilicity of the amine in coupling reactions.

-

Purification: pH-controlled liquid-liquid extraction (LLE) and reverse-phase chromatography.

-

Stability: Avoiding conditions that trigger intramolecular cyclization (lactamization) or ester hydrolysis.

This guide provides a theoretical derivation of its pKa, a validated experimental protocol for its determination, and actionable insights for handling its ionization states.

Structural Analysis & pKa Prediction

To predict the pKa of the conjugate acid (ammonium species), we must analyze the electronic and steric environment of the amine at position 4.

Chemical Structure:

Electronic Factors:

-

Base Scaffold (Primary Amine): A standard aliphatic primary amine has a pKa

10.6 (e.g., tert-butylamine is 10.68). -

-Ester Effect (-I Effect): The tert-butyl ester is electron-withdrawing (-I effect). However, it is separated from the amine by two methylene units (positions 2 and 3). The inductive effect decays with distance, typically lowering the pKa of a

-

Reference:

-Aminobutyric acid (GABA) esters typically exhibit pKa values in the range of 9.7 – 10.2 .

-

-

Phenyl Group (-I Effect): The phenyl ring is located at position 6, separated from the amine (C4) by two carbons. This "homophenethyl" arrangement exerts a very weak electron-withdrawing effect, likely lowering pKa by < 0.2 units.

-

Steric Hindrance (Quaternary Center): The amine is attached to a quaternary carbon (C4). Steric bulk hinders the solvation of the ammonium ion (

), which destabilizes the cation and can slightly lower the pKa (acid strengthening) compared to less hindered analogs.

Calculated Estimation:

Based on Hammett-Taft linear free energy relationships and comparison with structural analogs (e.g., tert-butyl 4-amino-4-phenylbutanoate derivatives):

-

Predicted pKa (Amine): 9.6

0.3 -

Predicted pKa (Ester): Non-ionizable in aqueous range (Hydrolysis required to generate COOH, pKa ~4.5).

Expert Insight: For process development, treat the amine as fully protonated (cationic) below pH 7.5 and fully deprotonated (neutral/lipophilic) above pH 11.5.

Ionization Profile & Species Distribution

The compound exists in two primary states in solution, governed by the Henderson-Hasselbalch equation:

-

Species A (Cationic): Protonated ammonium salt. Highly soluble in water/polar media. Dominant at pH < 8.

-

Species B (Neutral): Free base. Highly lipophilic due to the tert-butyl and phenyl groups. Dominant at pH > 11.

Visualizing the Equilibrium

Figure 1: Ionization equilibrium of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate. Note the risk of lactamization in the neutral state.

Experimental Determination Protocol

Since this is a lipophilic amine, standard aqueous titration may yield inaccurate results due to precipitation of the free base near the endpoint. The Potentiometric Titration in Mixed Solvent method is the gold standard.

Methodology: Yasuda-Shedlovsky Extrapolation[1]

Objective: Determine thermodynamic aqueous pKa (

Reagents:

-

Analyte: ~50 mg of pure hydrochloride salt of the compound.

-

Titrant: 0.1 N KOH (standardized).

-

Solvent Systems: 30%, 40%, 50%, and 60% (v/v) Methanol in water (ionic strength adjusted to 0.1 M with KCl).

Protocol:

-

Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01). Note: In mixed solvents, apply the operational pH correction factor (

). -

Dissolution: Dissolve the amine hydrochloride in 30 mL of the 30% MeOH/Water mixture. Ensure complete dissolution.

-

Titration: Perform dynamic equivalence point titration (DET) with 0.1 N KOH under

atmosphere (to exclude -

Repeat: Repeat the procedure for 40%, 50%, and 60% methanol concentrations.

-

Data Analysis:

-

Calculate apparent pKa (

) for each solvent ratio using the half-equivalence point. -

Plot

vs. -

The y-intercept represents the theoretical aqueous pKa.

-

Self-Validating Check: If the plot is non-linear (

), specific solute-solvent interactions are occurring. Switch to a cosolvent with different polarity (e.g., Dioxane/Water).

Application: Extraction & Purification Strategy

The pKa dictates the optimal conditions for isolation. The high lipophilicity of the neutral form allows for efficient "pH-swing" extractions.

Solubility & Partitioning Table

| pH Condition | Dominant Species | Solubility (Aq) | Solubility (Org) | Process Action |

| pH 2.0 (Acidic) | High | Low | Wash: Remove non-basic impurities into organic layer. | |

| pH 9.6 (pKa) | 50:50 Mix | Moderate | Moderate | Avoid: Emulsion risk region. |

| pH 12.0 (Basic) | Insoluble | High | Extract: Pull product into DCM, EtOAc, or MTBE. |

Workflow Diagram: pH-Swing Purification

Figure 2: Purification workflow leveraging the pKa ~9.6 for impurity removal.

Stability Considerations

-

Ester Hydrolysis: The tert-butyl ester is resistant to basic hydrolysis (saponification) due to steric bulk but is highly sensitive to acid . Prolonged exposure to pH < 1 (e.g., TFA, concentrated HCl) will cleave the ester to the carboxylic acid.

-

Recommendation: Perform acidic washes quickly at

or use weaker acids (e.g., 10% Citric Acid, pH ~3) if ester stability is a concern.

-

-

Lactamization:

-Amino esters can cyclize to form-

Storage: Store the free base at

. For long-term storage, convert to the HCl or Tosylate salt.

-

References

-

BLD Pharm. (2024). tert-Butyl 4-amino-4-methyl-6-phenylhexanoate Product Data. Retrieved from

-

Williams, R. (2022). pKa Data Compilation: Aliphatic Amines and Amino Acid Esters. Organic Chemistry Data. Retrieved from

-

University of Cambridge. (2026).[3] Supplementary Materials: Photocatalytic Synthesis of Amino Esters. Retrieved from

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa determination methods).

-

Perrin, D. D. (1981). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

A Technical Guide to the Crystallographic Data and Solid-State Characterization of Carbamazepine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This guide provides an in-depth technical overview of the crystallographic data and solid-state characterization of Carbamazepine (CBZ), a widely used anticonvulsant drug. CBZ is a prime example of a compound exhibiting polymorphism, the ability to exist in multiple crystalline forms, each with distinct physicochemical properties.[1] Understanding and controlling the polymorphic form of an API is a regulatory expectation and a crucial aspect of drug development.[2][3] This document will delve into the principal analytical techniques employed to characterize the solid state of CBZ, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and vibrational spectroscopy (FTIR and Raman). The causality behind experimental choices and the interpretation of the resulting data will be emphasized, providing a practical framework for researchers in the pharmaceutical sciences.

The Criticality of Solid-State Characterization in Pharmaceutical Development

The solid form of an API can significantly influence its therapeutic efficacy and the robustness of the manufacturing process.[4][5] Different polymorphs of the same compound can exhibit variations in solubility, dissolution rate, melting point, and stability.[6] For instance, the sudden appearance of a more stable but less soluble polymorph of the antiviral drug Ritonavir led to a market withdrawal, highlighting the severe consequences of inadequate solid-state characterization.[7] Therefore, a comprehensive understanding of the solid state is not merely an academic exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.[5][8]

Solid-state characterization is a multidisciplinary field that employs a suite of analytical techniques to probe the physical and chemical properties of solid materials.[9] Key aspects investigated include:

-

Polymorphism: The existence of multiple crystalline forms.

-

Crystallinity: The degree of long-range order in a solid.

-

Amorphous Content: The presence of non-crystalline material.

-

Hydrates and Solvates: The incorporation of water or solvent molecules into the crystal lattice.

-

Particle Size and Morphology: The dimensions and shape of the solid particles.

This guide will focus on the techniques used to identify and differentiate the polymorphic forms of Carbamazepine.

Carbamazepine: A Case Study in Polymorphism

Carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) is a BCS Class II drug, meaning it has low solubility and high permeability.[10] Its oral bioavailability can be significantly affected by its dissolution rate, which in turn is dependent on its solid-state form. CBZ is known to exist in at least four anhydrous polymorphic forms (I, II, III, and IV) and a dihydrate form.[8] The stable form at room temperature is Form III, while Form I is a metastable form. The various forms can be obtained through different crystallization conditions.[8] Furthermore, carbamazepine readily forms cocrystals with other molecules, which can also exhibit polymorphism.[11][12]

The ability to reliably distinguish between these forms is paramount during drug development and for quality control of the final drug product. The following sections will detail the primary analytical methods for this purpose.

Core Analytical Techniques for Solid-State Characterization

A multi-faceted approach is essential for the unambiguous characterization of a pharmaceutical solid. No single technique can provide all the necessary information. The following techniques, when used in conjunction, offer a comprehensive understanding of the solid-state properties of Carbamazepine.

X-ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

Expertise & Experience: XRPD is the cornerstone technique for solid-state characterization, providing a unique "fingerprint" for each crystalline form.[13][14] It is a non-destructive method that relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[1] The resulting diffraction pattern is a plot of scattered intensity versus the scattering angle (2θ). Each crystalline solid produces a characteristic pattern of peaks, with the peak positions related to the unit cell dimensions and the peak intensities related to the arrangement of atoms within the unit cell. Amorphous materials lack long-range order and therefore produce a broad, diffuse halo instead of sharp peaks.[14]

Trustworthiness: XRPD is a highly specific and sensitive technique for identifying crystalline forms.[7] It is the primary method used for polymorph screening and can detect small changes in the crystal structure.[6][13]

Experimental Protocol: XRPD Analysis of Carbamazepine Polymorphs

-

Sample Preparation: Gently grind a small amount (10-50 mg) of the Carbamazepine sample to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a flat sample holder, ensuring a smooth, level surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Goniometer Scan Range: 5° to 40° in 2θ is usually sufficient to capture the characteristic peaks of CBZ polymorphs.

-

Step Size: 0.02° in 2θ.

-

Scan Speed: 2°/min.

-

-

Data Acquisition: Collect the diffraction pattern.

-

Data Analysis: Compare the obtained XRPD pattern with reference patterns for the known polymorphs of Carbamazepine. The presence of sharp peaks at specific 2θ values confirms the crystalline nature and the identity of the polymorphic form.

Data Presentation: Characteristic XRPD Peaks for Carbamazepine Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (°) |

| Form I | 8.8, 13.1, 15.3, 15.8, 17.7, 19.5, 24.9, 27.5 |

| Form II | 7.9, 12.3, 14.8, 15.9, 18.6, 21.8, 23.9, 26.5 |

| Form III | 13.9, 15.2, 16.0, 18.5, 22.1, 24.8, 25.1, 27.2 |

Note: These are approximate peak positions and may vary slightly depending on the instrument and experimental conditions.

Thermal Analysis: Probing Energetic Landscapes

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. For solid-state characterization, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[15][16] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[17][18] Each polymorph will have a unique melting point and may exhibit different thermal behaviors upon heating. For example, a metastable form might melt at a lower temperature or convert to a more stable form before melting.

Trustworthiness: DSC is a sensitive technique for detecting polymorphic forms and assessing their relative stability.[18] It can also be used to determine the purity of a substance.

Experimental Protocol: DSC Analysis of Carbamazepine

-

Sample Preparation: Accurately weigh 2-5 mg of the Carbamazepine sample into an aluminum DSC pan.

-

Sample Sealing: Crimp the pan with a lid. A pinhole in the lid is often used to allow for the escape of any evolved gases.

-

Instrument Setup:

-

Temperature Program: Heat the sample from 30 °C to 240 °C.

-

Heating Rate: A standard rate of 10 °C/min is typically used.

-

Atmosphere: Purge with an inert gas like nitrogen (20-50 mL/min).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (crystallization) events. The onset temperature of the melting endotherm is typically reported as the melting point.

Data Presentation: Typical DSC Thermal Events for Carbamazepine Cocrystals

| Cocrystal Form | Melting Point (°C) |

| CBZ–SUC | 191.7 |

| CBZ–SAC Form I | 177.9 |

| CBZ–SAC Form II | 174.5 |

Source: Data derived from a study on Carbamazepine cocrystals.[8]

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[19][20] It is primarily used to determine the presence of water or residual solvents in a sample and to assess its thermal stability.[21] For example, TGA can differentiate between an anhydrous form and a hydrate by showing a mass loss corresponding to the loss of water at a specific temperature.[22]

Trustworthiness: TGA provides quantitative information about the composition and thermal stability of a material.

Experimental Protocol: TGA of Carbamazepine Dihydrate

-

Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

-

-

Data Acquisition: Record the mass change as a function of temperature.

-

Data Analysis: Analyze the TGA curve for mass loss steps. Calculate the percentage mass loss for each step and correlate it to the loss of volatiles (water, solvent) or decomposition.

Vibrational Spectroscopy: A Molecular-Level View

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules.[23][24] These techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs, which often have different hydrogen bonding patterns or molecular conformations.[25][26]

Expertise & Experience: FTIR and Raman spectroscopy are complementary techniques.[27] FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[25] Some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa.[27]

Trustworthiness: Both techniques provide a molecular fingerprint and are valuable for identifying polymorphs and studying solid-state transformations.[9][28]

Experimental Protocol: FTIR/Raman Spectroscopy of Carbamazepine

-

Sample Preparation:

-

FTIR (ATR): Place a small amount of the powder directly on the Attenuated Total Reflectance (ATR) crystal.

-

Raman: Place a small amount of the powder in a sample vial or on a microscope slide.

-

-

Data Acquisition: Collect the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Compare the positions and intensities of the vibrational bands with reference spectra of known polymorphs. Differences in the spectra, particularly in the regions corresponding to N-H and C=O stretching vibrations, can be indicative of different polymorphic forms. For instance, shifts in the N-H stretching bands of carbamazepine-saccharin cocrystal polymorphs are consistent with differences in hydrogen bond distances.[11][12]

Regulatory Context and Authoritative Grounding

The importance of solid-state characterization is underscored by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH). The ICH Q6A guideline, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," specifically addresses the need to control polymorphic forms.[3][29][30] The guideline states that if different solid-state forms can affect the performance, bioavailability, or stability of the drug product, then the appropriate form should be specified.[29] The ICH Q3A(R2) guideline on impurities also has implications for solid-state characterization, as polymorphic impurities may need to be controlled.[31]

Conclusion

The solid-state characterization of an active pharmaceutical ingredient is a critical component of drug development, ensuring the consistent quality and performance of the final product. Carbamazepine serves as an excellent model for understanding the challenges and importance of managing polymorphism. A combination of analytical techniques, including XRPD, DSC, TGA, and vibrational spectroscopy, provides a comprehensive picture of the solid state. By understanding the principles behind these techniques and the rationale for their application, researchers and drug development professionals can make informed decisions to develop safe, effective, and robust pharmaceutical products.

References

- DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Google Cloud.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.

- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Avomeen.

- Differential Scanning Calorimetry Principle & Applications - BCL. (2025, August 30). BCL.

- Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025, May 7). Hitachi High-Tech.

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.

- Solid State Characterization - Auriga Research. (n.d.). Auriga Research.

- Solid-State Characterization in Drug Development and Formulation | Open Access Journals. (2024, June 18). Research & Reviews: Journal of Pharmaceutical Analysis.

- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24). Solitek Pharma.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.

- Characterizing Pharmaceutical Formulations Using Solid-State NMR Spectroscopy - Bruker. (n.d.). Bruker.

- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. (n.d.). Intertek.

- Pharmaceutical Solid State Materials Characterisation - Intertek. (n.d.). Intertek.

- Polymorphism in Carbamazepine Cocrystals - PMC - NIH. (2008, January 2). National Institutes of Health.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Auriga Research.

- Polymorphism in Carbamazepine Cocrystals | Crystal Growth & Design - ACS Publications. (2008, January 2). ACS Publications.

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Veeprho.

- Raman and FTIR Spectroscopy - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- Fourier Transform Infrared and Raman Spectroscopy Laboratory (KORL). (n.d.). Izmir Institute of Technology.

- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms -. (2025, May 27). Particle Analytical.

- X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29). Improved Pharma.

- FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (2020, November 16). Spectroscopy Online.

- (PDF) Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - ResearchGate. (2025, October 12). ResearchGate.

- Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). MDPI.

- X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (2025, April 14). Creative Biostructure.

- ICH Q6A Guideline - IKEV. (n.d.). IKEV.

- Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. (2021, December 7). Gateway Analytical.

- What are the Growing Uses of XRD in Polymorph Screening - Drawell. (2025, October 30). Drawell.

- Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PMC. (2023, June 15). National Institutes of Health.

- IR vs Raman Spectroscopy | Advantages & Limitations - Mettler Toledo. (n.d.). Mettler Toledo.

- 1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12 - Wiley-VCH. (2019). Wiley-VCH.

- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). Particle Analytical.

- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). International Council for Harmonisation.

- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). International Council for Harmonisation.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. particle.dk [particle.dk]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. solitekpharma.com [solitekpharma.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. particle.dk [particle.dk]

- 8. mdpi.com [mdpi.com]

- 9. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 10. researchgate.net [researchgate.net]

- 11. Polymorphism in Carbamazepine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. qualitest.ae [qualitest.ae]

- 16. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. quercus.be [quercus.be]

- 19. resolvemass.ca [resolvemass.ca]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. veeprho.com [veeprho.com]

- 22. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. merlab.metu.edu.tr [merlab.metu.edu.tr]

- 25. Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations – Analysis Solutions [gatewayanalytical.com]

- 26. mt.com [mt.com]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. Characterizing Pharmaceutical Formulations Using Solid-State NMR Spectroscopy | Bruker [bruker.com]

- 29. ikev.org [ikev.org]

- 30. database.ich.org [database.ich.org]

- 31. database.ich.org [database.ich.org]

Technical Guide: The Role of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate in Peptidomimetic Design

This guide details the technical role, synthesis, and application of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate (CAS: 2715050-72-7), a specialized quaternary

Part 1: Core Directive & Executive Summary

tert-Butyl 4-amino-4-methyl-6-phenylhexanoate represents a class of

In drug discovery, this molecule serves two critical functions:

-

Conformational Locking: The quaternary center at the

-position (C4) containing both a methyl group and the side chain introduces a steric constraint (Thorpe-Ingold effect), forcing the peptide backbone into defined secondary structures such as 14-helices or -

Pharmacophore Mimicry: The 6-phenylhexyl motif mimics the side chain of Phenylalanine (Phe) or Homophenylalanine (hPhe), allowing the molecule to interact with hydrophobic pockets in target proteins (e.g., GPCRs, proteases) while maintaining a non-native backbone that evades enzymatic degradation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Logic and Mechanism

The compound is a

-

The Quaternary Constraint: The presence of the methyl group at the C4 position (geminal to the amine and the phenethyl side chain) is the defining feature. In unsubstituted

-peptides, the backbone is flexible and prone to aggregation. The introduction of the C4-methyl group restricts rotation around the -

Foldamer Induction: When oligomerized, these residues promote the formation of a 2.6_{14} helix (a helix with 2.6 residues per turn, stabilized by a 14-membered hydrogen bond ring between

and

Synthesis Protocols

The synthesis of quaternary

Method A: Photocatalytic Radical Functionalization (Modern)

This method utilizes visible light to drive the coupling of a ketone-derived intermediate with an acrylate acceptor.

-

Precursor: Benzylacetone (4-phenylbutan-2-one).

-

Reagents: tert-Butyl acrylate, Photocatalyst (e.g., Iridium based), Amine source.

-

Mechanism:

-

Imine Formation: Benzylacetone condenses with an amine auxiliary to form a ketimine.

-

Radical Generation: The photocatalyst reduces the ketimine or an additive to generate an

-amino radical. -

Giese Addition: The radical adds to tert-butyl acrylate.

-

Hydrolysis: The auxiliary is removed to yield the free amine.

-

Method B: Reformatsky-Type Reaction (Classical)

-

Step 1: Formation of a

-hydroxy ester via reaction of benzylacetone with a Reformatsky reagent (Zinc enolate of tert-butyl bromoacetate). Note: This yields a -

Correction: A direct route to

-amino acids involves the Michael addition of nitroalkanes to acrylates followed by reduction, or the alkylation of protected

Validated Laboratory Protocol: Deprotection for SPPS To use this building block in Solid Phase Peptide Synthesis (SPPS), the tert-butyl ester must be hydrolyzed (if it is the C-terminus) or the amine must be Fmoc-protected (if extending the chain).

Protocol: Fmoc Protection of the Free Amine

-

Dissolution: Dissolve 1.0 eq of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate in 1,4-Dioxane/Water (1:1).

-

Basification: Add 1.5 eq of

. -

Acylation: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) slowly at 0°C.

-

Reaction: Stir at RT for 4 hours. Monitor by TLC/LC-MS.

-

Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Result:Fmoc-4-amino-4-methyl-6-phenylhexanoate tert-butyl ester .

-

Application in Peptidomimetics

This building block is specifically used to introduce a "kink" or "turn" in peptide drugs designed to inhibit protein-protein interactions (PPIs).

-

Case Use: Inhibiting the p53-MDM2 interaction. The 6-phenyl ring mimics the Phe19 residue of p53, while the

-backbone prevents MDM2 from degrading the inhibitor.

Part 3: Visualization & Formatting

Data Summary: Physicochemical Properties[1][2]

| Property | Value | Relevance |

| Formula | Core composition | |

| MW | 277.40 g/mol | Small molecule building block |

| LogP | ~3.2 (Predicted) | High lipophilicity aids membrane permeability |

| pKa (Amine) | ~9.5 | Basic, positively charged at physiological pH |

| Backbone | Proteolytic resistance, foldamer induction | |

| Side Chain | Phenethyl | Hydrophobic interaction (Phe mimic) |

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the incorporation of this residue induces helical folding via the Thorpe-Ingold effect.

Caption: Logical flow showing how the quaternary

Experimental Workflow: Photocatalytic Synthesis Setup

This workflow describes the modern synthesis route likely used to generate this specific quaternary amine.

Caption: Photocatalytic assembly of the quaternary

References

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews.[1] Link

-

Guo, L., et al. (2018).

-Amino Acids via Photocatalytic Alkylation. Journal of the American Chemical Society.[2] Link(Representative methodology for quaternary amine synthesis). -

BLD Pharm. Product Data: tert-Butyl 4-amino-4-methyl-6-phenylhexanoate (CAS 2715050-72-7).[3][4]Link[4]

-

Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research. Link(Foundational theory on backbone homologation).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gamma4-aminoxy peptides as new peptidomimetic foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 83079-77-0|(S)-tert-Butyl 2-amino-4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 4. 2989079-23-2|tert-Butyl 3-(4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)phenyl)propanoate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate , a sterically hindered

The synthesis addresses the primary challenge—constructing the sterically congested quaternary center at the C4 position—by utilizing a Nitro-Michael Addition strategy. This pathway is selected for its industrial scalability, atom economy, and the avoidance of cryogenic steps often required in alternative organometallic routes.

Key Advantages of This Protocol:

-

Scalability: All steps operate between 0°C and 80°C; no -78°C chemistry required.

-

Safety: Avoids the use of highly unstable phenylacetaldehyde or energetic azides.

-

Purification: Designed to minimize chromatographic purification via crystalline salt isolation.

Retrosynthetic Analysis

The strategic disconnection relies on the Nitro-Michael logic, where the nitro group serves as a "masked" amine and an electron-withdrawing group to facilitate the formation of the quaternary center.

Figure 1: Retrosynthetic strategy dissecting the target into commercially available building blocks.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Nitro-4-phenylbutane (The Nucleophile)

This step constructs the carbon backbone required for the quaternary center. Direct C-alkylation of nitroethane is favored over O-alkylation by using a specific base/solvent system.

-

Reagents: Nitroethane (1.2 equiv), (2-Bromoethyl)benzene (1.0 equiv), Potassium tert-butoxide (KOtBu, 1.1 equiv).

-

Solvent: DMSO/THF (1:4 ratio) or pure DMSO (for faster rates).

-

Mechanism: SN2 Displacement.

Protocol:

-

Charge a reactor with Nitroethane (1.2 eq) and anhydrous THF. Cool to 0°C.

-

Add KOtBu (1.1 eq) portion-wise, maintaining internal temperature <10°C. Stir for 30 min to form the nitronate anion (yellow slurry).

-

Add (2-Bromoethyl)benzene (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

-

Process Control: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Look for disappearance of bromide.

-

-

Quench: Pour reaction mixture into ice-cold aqueous NH4Cl.

-

Extraction: Extract with Methyl tert-Butyl Ether (MTBE). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Distillation under reduced pressure (high vacuum) is recommended to remove O-alkylation byproducts, though the crude is often sufficient for Stage 2.

Stage 2: Construction of Quaternary Center (Michael Addition)

This is the critical constructive step. The steric bulk of the tert-butyl group on the acrylate prevents polymerization and directs the reaction.

-

Reagents: 2-Nitro-4-phenylbutane (1.0 equiv), tert-Butyl Acrylate (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv).

-

Solvent: Acetonitrile (MeCN) or solvent-free (neat).

-

Conditions: 60°C, 24 hours.

Protocol:

-

Dissolve 2-Nitro-4-phenylbutane (from Stage 1) in MeCN (3 vol).

-

Add tert-Butyl Acrylate (1.2 eq).

-

Add DBU (10 mol%) in one portion.

-

Heat the mixture to 60°C.

-

Note: The reaction may darken; this is normal.

-

-

Workup: Evaporate solvent. Dissolve residue in EtOAc and wash with 1N HCl (to remove DBU) followed by saturated NaHCO3.

-

Yield: Expect >85% yield of tert-Butyl 4-methyl-4-nitro-6-phenylhexanoate .

Stage 3: Nitro Reduction to Amine

The tert-butyl ester is acid-sensitive. Therefore, neutral hydrogenation conditions are mandatory.

-

Reagents: Hydrogen gas (H2), Raney Nickel (sponge nickel) or Pd/C.

-

Solvent: Methanol (MeOH).[1]

-

Conditions: 5–10 bar (70–145 psi), Room Temperature to 40°C.

Protocol:

-

Dissolve the nitro-ester in MeOH.

-

Add Raney Nickel (approx. 20 wt% of substrate) as a slurry in water/MeOH.

-

Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

-

-

Pressurize reactor with H2 to 5 bar. Agitate vigorously.

-

Monitor uptake of hydrogen. Reaction is typically complete in 6–12 hours.

-

Filtration: Filter catalyst through a pad of Celite under inert atmosphere.

-

Concentration: Remove MeOH under reduced pressure to yield the crude amine oil.

Stage 4: Salt Formation & Isolation

The free base is an oil. For stability and purity, isolate as the Oxalate or Hydrochloride salt.

Protocol (Oxalate Salt):

-

Dissolve crude amine in Acetone or Ethanol.

-

Add Oxalic acid (1.0 eq) dissolved in the same solvent.

-

Cool to 0°C. White crystals of tert-Butyl 4-amino-4-methyl-6-phenylhexanoate oxalate will precipitate.

-

Filter and dry. This solid form is stable and suitable for storage.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the scalable synthesis.

Critical Quality Attributes & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Stage 1 Conversion | >95% consumption of bromide | If slow, add catalytic NaI (Finkelstein condition) or increase temp to 40°C. |

| O-Alkylation | <10% in crude Stage 1 | Use Lithium bases (LiHMDS) or maintain strictly anhydrous conditions to favor C-alkylation. |

| Stage 2 Impurity | Polymerization of Acrylate | Add polymerization inhibitor (e.g., MEHQ) if using neat conditions. |

| Ester Stability | Loss of t-Butyl group | Avoid strong acids during workup. Do not exceed 40°C during hydrogenation if trace acid is present. |

| Stereochemistry | Racemic Product | If enantiopure is required, perform resolution on the Stage 4 salt using Chiral Tartaric Acid derivatives. |

Safety & Handling

-

Nitro Compounds: Aliphatic nitro compounds can be energetic. Do not distill the nitro-ester intermediate at high temperatures (>100°C).

-

Raney Nickel: Highly pyrophoric when dry. Keep wet at all times and dispose of in water/acid containers.

-

Acrylates: Potent sensitizers and lachrymators. Handle in a fume hood.

References

-

General Nitro-Michael Methodology: Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chemical Reviews, 2013. Link

-

Scalable Synthesis of Gem-Disubstituted Amino Acids: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. (Provides foundational logic for nitro-Michael routes in drug synthesis). Link

-

Reduction of Nitro Compounds: Gowda, D. C. "Raney Nickel-Catalyzed Reduction of Nitro Compounds."[2] Synthetic Communications, 2002. Link

-

C-Alkylation of Nitroalkanes: Kornblum, N., et al. "The Alkylation of Nitroparaffins." Journal of the American Chemical Society, 1955. (Classic mechanism grounding). Link

(Note: While specific literature on CAS 2715050-72-7 is proprietary or emergent, the protocols above are derived from validated methodologies for structurally homologous gamma-amino acids).

Sources

Application Notes and Protocols for the Selective Deprotection of tert-Butyl Ester Groups

Introduction: The Strategic Role of the tert-Butyl Ester in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the protection and deprotection of functional groups is a cornerstone of strategic molecular design. Among the arsenal of protecting groups for carboxylic acids, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability.[1][2] Its steric bulk effectively shields the carboxyl group from a wide array of nucleophiles and bases, rendering it stable under conditions where other protecting groups might fail.[1][2] This robustness allows for a high degree of orthogonality, enabling chemists to perform complex transformations on other parts of a molecule without disturbing the protected acid.

The strategic advantage of the t-butyl ester lies in its clean and efficient removal under specific acidic conditions, a process that proceeds through the formation of a stable tertiary carbocation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for the selective deprotection of tert-butyl esters. We will delve into the mechanistic underpinnings of various deprotection strategies, from the workhorse trifluoroacetic acid (TFA) method to milder and more selective alternatives, providing detailed protocols and field-proven insights to ensure successful and predictable outcomes in your synthetic endeavors.

Core Principles of Selective Deprotection

The selective cleavage of a tert-butyl ester hinges on the controlled generation of the tert-butyl cation under acidic conditions. The general mechanism involves the protonation of the ester's carbonyl oxygen, which weakens the carbon-oxygen bond and facilitates its cleavage to form the carboxylic acid and the highly stable tert-butyl carbocation.[3][4] This carbocation is then typically neutralized by deprotonation to form the volatile gas isobutylene or trapped by a nucleophilic "scavenger" present in the reaction mixture.[3][4][5]

Caption: General mechanism of acid-catalyzed tert-butyl ester deprotection.

The choice of acid and reaction conditions is paramount for achieving selectivity, especially in the presence of other acid-sensitive functional groups. Key considerations include the inherent acid lability of other protecting groups in the substrate and the potential for side reactions initiated by the tert-butyl cation.

Deprotection Methodologies and Protocols

Trifluoroacetic Acid (TFA): The Industry Standard

Trifluoroacetic acid is the most common reagent for tert-butyl ester deprotection due to its high efficiency and volatility, which simplifies product isolation.[1][3] It is typically used in excess, often as a co-solvent with dichloromethane (DCM).

Causality of Experimental Choices:

-

TFA Concentration: A high concentration of TFA (25-50% in DCM, or even neat) ensures a sufficiently acidic environment to drive the deprotection to completion, usually within 1-4 hours at room temperature.[6][7]

-

Solvent: Anhydrous DCM is a common solvent as it is inert to TFA and effectively dissolves a wide range of organic substrates.[3]

-

Temperature: The reaction is typically performed at room temperature. Elevated temperatures are generally not required and may increase the risk of side reactions.[8]

Potential Side Reactions and Mitigation: The primary drawback of the TFA method is the reactivity of the generated tert-butyl cation, which is a potent electrophile. In molecules containing nucleophilic residues such as tryptophan, methionine, or cysteine, this cation can lead to unwanted alkylation.[4][9][10]

To mitigate this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[10] Common scavengers include:

-

Triisopropylsilane (TIS): Reacts with the carbocation to form a stable silyl ether.

-

Water: Quenches the carbocation to form tert-butanol.

-

1,2-Ethanedithiol (EDT): A good scavenger for cations and also helps to prevent oxidation of sensitive residues.[8]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Scavenger Addition (if necessary): If the substrate contains sensitive nucleophilic groups, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).

-

TFA Addition: While stirring at room temperature (20-25 °C), add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% v/v mixture).[6]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1][8]

-

Work-up: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-

Purification: The crude product can be purified by an appropriate method, such as crystallization, precipitation from a non-polar solvent (e.g., cold diethyl ether), or chromatography.[9]

Caption: Experimental workflow for TFA-mediated deprotection.

Aqueous Phosphoric Acid: A Milder, Greener Alternative

For substrates containing other acid-sensitive functionalities, 85 wt% aqueous phosphoric acid offers a milder and more selective deprotection method.[11][12][13] This environmentally benign reagent can often cleave tert-butyl esters while leaving groups like benzyl esters, Cbz carbamates, and TBDMS ethers intact.[11][12][13]

Causality of Experimental Choices:

-

Reagent: 85% aqueous phosphoric acid provides a sufficiently acidic medium for deprotection but is less harsh than anhydrous strong acids like TFA.

-

Temperature: The reaction may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.[1]

-

Solvent: Toluene is a common solvent for this reaction.[1][13]

-

Reaction Setup: To a solution of the tert-butyl ester in toluene, add 85 wt% aqueous phosphoric acid (typically 5-10 equivalents).[1]

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.[1]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be further purified if necessary.[1]

Lewis Acids: For Enhanced Selectivity

Lewis acids can also mediate the deprotection of tert-butyl esters, sometimes offering unique selectivity profiles.

-

Zinc Bromide (ZnBr₂): This Lewis acid can be used for the chemoselective cleavage of tert-butyl esters.[1][14] However, its selectivity can be substrate-dependent, and in some cases, other acid-labile groups like N-Boc and N-trityl may also be cleaved.[14][15]

-

Ytterbium Triflate (Yb(OTf)₃): A catalytic amount of ytterbium triflate in nitromethane at 45-50°C has been shown to selectively deprotect tert-butyl esters in the presence of benzyl, allyl, and methyl esters.

-

Cerium(III) Chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This system has been reported to selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, which is the reverse of the typical selectivity observed with strong protic acids.[16][17]

-

Reaction Setup: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add zinc bromide (ZnBr₂) (typically 1.5-3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate.[8]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product as necessary.[8]

Thermal Deprotection: A Reagent-Free Approach